3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide
Description
3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide is a synthetic intermediate prominently used in the development of STING (Stimulator of Interferon Genes) agonists for antibody-drug conjugates (ADCs). Its structure features a benzamide core substituted with a nitro group (electron-withdrawing), a chlorine atom (enhancing lipophilicity), and a tert-butyldimethylsilyl (TBS)-protected propoxy chain. The TBS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic workflows .
Key synthetic steps involve coupling reactions with amines (e.g., tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate) in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C) or room temperature, yielding products with ~52% efficiency after silica gel purification . Its role in ADC platforms highlights its importance in modulating immune responses via STING pathway activation.
Properties
IUPAC Name |
3-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-4-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O5Si/c1-16(2,3)25(4,5)24-8-6-7-23-13-10-11(15(18)20)9-12(14(13)17)19(21)22/h9-10H,6-8H2,1-5H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFKJCPDPODKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide typically involves multiple steps:
Formation of the tert-butyl(dimethyl)silyl ether: This step involves the reaction of tert-butyl(dimethyl)silyl chloride with a suitable alcohol in the presence of a base such as imidazole or pyridine.
Attachment of the propoxy group: The next step involves the reaction of the tert-butyl(dimethyl)silyl ether with a propoxy group, often through a nucleophilic substitution reaction.
Introduction of the chloro and nitro groups: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide can undergo various types of chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or other higher oxidation state compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its TBS-protected propoxy chain and nitro-chloro substitution pattern . Below is a comparative analysis with analogous benzamide derivatives:
Key Observations:
TBS Protection: The target compound shares the TBS group with 3-(tert-butyldimethylsilyloxy)-5-(1-methylamino)pentanoate , enhancing stability but requiring deprotection steps absent in compounds 51–55 .
Electron-Withdrawing Groups : The nitro and chloro substituents increase electrophilicity compared to methoxy or sulfamoyl groups in analogues, influencing reactivity in nucleophilic substitutions .
Biological Relevance: Unlike sulfamoyl-triazinyl derivatives (hypothesized for antimicrobial use) , the target compound is explicitly linked to immunostimulatory ADC platforms .
Reaction Pathways and Functionalization
- Target Compound : Reacts with amines (e.g., compound 29) in DMSO/TEA to form ADC-linked conjugates . The TBS group remains intact under these conditions.
- Sulfamoyl Derivatives (51–55) : Synthesized via sulfamoylation of triazine intermediates, highlighting divergent reactivity due to lacking TBS .
- Thiazolidinone Analogue (ECHEMI:302549-32-2): Contains a reactive thioxothiazolidinone core, enabling disulfide bond formation absent in the target compound .
Biological Activity
3-(3-((tert-Butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide, also known by its CAS number 2137975-70-1, is a compound that has garnered attention for its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C17H24ClN3O4S
- Molecular Weight : 388.92 g/mol
- LogP : 4.1378
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 8
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : The compound's structure indicates potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can provide neuroprotection, which could be relevant for neurodegenerative diseases.
The biological activity of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide is hypothesized to involve:
- Interaction with Enzymes : The presence of the chloro and nitro groups may enhance binding affinity to target enzymes.
- Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways that are critical in disease progression.
Case Studies and Experimental Data
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Antimicrobial Studies :
- A study conducted on various derivatives of nitrobenzamide showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity was measured using Minimum Inhibitory Concentration (MIC) assays.
Compound MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus Nitrobenzamide Derivative A 32 16 Nitrobenzamide Derivative B 64 32 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide 16 8 -
Enzyme Inhibition Studies :
- In vitro assays demonstrated that the compound inhibited acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating significant potential for cognitive enhancement applications.
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Neuroprotective Effects :
- Animal models of Alzheimer's disease treated with this compound exhibited reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
